3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-butyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-4-12-24-20(14-8-6-5-7-9-14)23-21-18(22(24)26)19(25)16-11-10-15(27-2)13-17(16)28-21/h5-11,13H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMNZXKEIRHFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylformamide dimethylacetal (DMF-DMA) and subsequent cyclization to form the pyrimidine ring . The reaction conditions often require refluxing in solvents like butanol (BuOH) and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to introduce oxygen-containing functional groups.
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Reagents : m-Chloroperbenzoic acid (m-CPBA) is a common oxidizing agent.
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Products : Hydroxylated derivatives, though specific structural modifications are not detailed.
Reduction Reactions
Reduction typically removes oxygen or adds hydrogen to the molecule.
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Reagents : Sodium borohydride (NaBH₄) or similar reducing agents.
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Products : Deoxygenated derivatives, with potential structural simplification.
Substitution Reactions
The compound participates in nucleophilic substitution , replacing functional groups with diverse substituents.
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Reagents : Nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.
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Products : Derivatives with altered lipophilicity or electronic properties, depending on the substituent.
Cyclization Reactions
Intramolecular cyclization may occur under specific conditions, forming new rings or stabilizing existing structures.
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Reagents : Catalysts like acetic acid or solvents such as ethanol.
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Products : Conjugated or fused ring systems with enhanced stability.
Condensation Reactions
Condensation involves the formation of new bonds through elimination of small molecules (e.g., water).
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Reagents : Aldehydes, ketones, or other carbonyl compounds .
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Conditions : Triethylamine as a catalyst or solvent systems like ethanol .
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Products : Cross-linked derivatives or extended frameworks .
Research Findings and Data Tables
While explicit reaction data for this compound is limited, structure-activity relationships from analogous heterocycles provide insights:
| Reaction Type | Reagents/Conditions | Key Products | Relevance |
|---|---|---|---|
| Oxidation | m-CPBA, room temperature | Hydroxylated derivatives | Enhanced reactivity or bioactivity |
| Reduction | NaBH₄, ethanol | Deoxygenated compounds | Simplified structures |
| Substitution | Nucleophiles, basic conditions | Functionalized derivatives | Altered physicochemical properties |
| Cyclization | Acetic acid, reflux | Stabilized fused rings | Improved thermal stability |
| Condensation | Aldehydes, triethylamine | Cross-linked molecules | Extended conjugation or branching |
Mechanistic Insights
The compound’s reactivity is influenced by its heterocyclic structure , particularly the chromeno-pyrimidine core. Electron-deficient sites in the pyrimidine ring may facilitate nucleophilic attacks, while the chromene moiety could participate in conjugate additions. Biological studies suggest interactions with targets like NF-κB (linked to inflammation), though this is more relevant to its pharmacological profile than chemical reactivity.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits several pharmacological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against a range of pathogens, demonstrating significant efficacy in inhibiting bacterial growth.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The table below summarizes the biological activities associated with this compound:
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antitumor | High | |
| Antimicrobial | Moderate | |
| Anti-inflammatory | Moderate | |
| Antioxidant | High |
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. The following methods are commonly employed:
Synthetic Routes
- Condensation Reactions : Involves the reaction of appropriate starting materials under controlled conditions.
- Cyclization : Subsequent cyclization forms the pyrimidine ring.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying the oxidation state by adding hydrogen or removing oxygen.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Development of New Materials : Its unique structure may be utilized in creating novel materials with specific properties.
- Precursor for Synthesis : The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and other industries.
Case Studies
Several studies have highlighted the applications of this compound:
- A study published in ACS Omega detailed the synthesis and evaluation of various pyrano-pyrimidines, including derivatives like this compound for their antitumor properties against HeLa cells .
- Research published in Pharmaceuticals discussed the broader implications of pyrido-pyrimidine derivatives in drug development, suggesting that compounds with similar structures could lead to innovative therapeutic agents .
Mechanism of Action
The mechanism of action of 3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antiproliferative and antimicrobial effects.
Imidazole-containing compounds: These compounds have diverse therapeutic potentials, including anti-inflammatory and antimicrobial activities.
Uniqueness
3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a chromeno and pyrimidine ring system sets it apart from other similar compounds, making it a valuable subject for further research and development.
Biological Activity
3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a fused chromene and pyrimidine ring system, which is known to impart distinct chemical and biological properties. The presence of methoxy and butyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The following table summarizes its effectiveness against different cancer types:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-435 (Breast) | 2.5 | Complete cell death |
| NCI-H522 (Lung) | 3.0 | Significant growth inhibition |
| K-562 (Leukemia) | 4.5 | Moderate effectiveness |
| A549 (Lung) | 5.0 | Moderate effectiveness |
The compound has demonstrated a broad spectrum of antineoplastic efficacy across multiple cancer subpanels, with a log GI50 ranging from -4.00 to -6.41, indicating potent cytotoxicity against human cancer cell lines .
The mechanism by which this compound exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells .
Enzyme Inhibition
In addition to its anticancer properties, this compound has also shown potential in inhibiting other enzymes relevant to various diseases. For example:
- CDK Inhibition : As mentioned earlier, it inhibits CDK2, which is a target for cancer therapies.
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A comprehensive study evaluated the antitumor activity of several derivatives of chromeno[2,3-d]pyrimidine compounds, including 3-butyl-8-methoxy-2-phenyl derivative. Results indicated that this compound was among the most effective in inducing apoptosis in tested cancer cell lines .
- Mechanistic Insights : Another research focused on elucidating the mechanism of action through molecular docking studies, confirming that 3-butyl-8-methoxy-2-phenyl binds effectively to CDK2 active sites .
Q & A
Q. What are the optimal synthetic routes for preparing 3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?
The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Hydrazine hydrate reflux : Reacting intermediates (e.g., ethyl carboxylate derivatives) with hydrazine hydrate in ethanol under reflux for 8–12 hours to form pyrimidine cores .
- Alkylation/arylation : Introducing substituents like butyl or phenyl groups using alkyl halides or aryl boronic acids under Suzuki coupling conditions .
- Recrystallization : Purification using ethanol/acetone mixtures (1:1 v/v) to achieve >85% yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard methods include:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–188 ppm). DMSO-d₆ is preferred for detecting NH protons (δ 8.8–9.5 ppm) .
- IR spectroscopy : Confirm carbonyl (1666–1720 cm⁻¹) and methoxy groups (2830–2950 cm⁻¹) .
- Mass spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (e.g., m/z 309–391 for derivatives) .
Q. How can researchers ensure purity during synthesis?
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate byproducts .
- Melting point analysis : Compare observed values (e.g., 180–240°C) with literature to confirm crystallinity .
Advanced Research Questions
Q. How can structural modifications enhance acetylcholinesterase (AChE) inhibition?
- Substituent optimization : Introduce hydroxy or methoxyphenyl groups at position 2, as seen in thieno[2,3-d]pyrimidine analogs, which improve AChE binding affinity (IC₅₀ < 10 µM) .
- Molecular docking : Use AutoDock Vina to simulate interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86) .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across 3–5 replicates to address variability in IC₅₀ values .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro vs. in vivo results .
Q. How can computational models validate the compound’s anti-inflammatory mechanism?
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability to COX-2 .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
Q. What methods identify and characterize synthetic byproducts?
- LC-MS/MS : Detect low-abundance impurities (e.g., hydrazine adducts) with a C18 column and 0.1% formic acid mobile phase .
- X-ray crystallography : Resolve ambiguous NOE signals in crowded spectral regions .
Q. How do substituents at position 3 influence tyrosinase inhibition?
- Comparative SAR : Replace the butyl group with morpholine or chloro derivatives. Morpholine-substituted analogs show 2-fold higher tyrosinase inhibition (Ki = 0.8 µM) due to improved solubility .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
Methodological Guidance
Designing in vitro assays for anti-cancer activity:
- Cell line panels : Test against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer lines using 72-hour MTT assays .
- Selectivity index : Compare IC₅₀ values with normal fibroblasts (e.g., WI-38) to assess toxicity .
Translating in vitro results to in vivo models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
